
(4S,4'S)-2,2'-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) is a complex organic compound that features a unique structure combining a trimethylsilyl group, a phenylene core, and two benzyl-dihydrooxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) typically involves multiple steps:
Formation of the Dihydrooxazole Rings: This can be achieved through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trimethylsilyl Group: This step often involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenylene Core: The final step involves coupling the dihydrooxazole units with the phenylene core, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole rings, potentially converting them to amino alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amino alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) can be used as a ligand in catalysis, particularly in asymmetric synthesis. Its unique structure allows for the formation of chiral complexes that can catalyze various organic transformations with high enantioselectivity.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a building block in drug design. The dihydrooxazole rings and benzyl groups can interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.
Mecanismo De Acción
The mechanism of action of (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(4S,4’S)-2,2’-(2-Phenylene)bis(4-Benzyl-4,5-dihydrooxazole): Lacks the trimethylsilyl group, which may affect its reactivity and applications.
(4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Methyl-4,5-dihydrooxazole): Contains methyl groups instead of benzyl groups, potentially altering its chemical properties.
Uniqueness
The presence of the trimethylsilyl group in (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) imparts unique reactivity and stability, making it a valuable compound for specific applications in synthesis and catalysis.
Propiedades
Fórmula molecular |
C29H32N2O2Si |
|---|---|
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
[2,6-bis[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C29H32N2O2Si/c1-34(2,3)27-25(28-30-23(19-32-28)17-21-11-6-4-7-12-21)15-10-16-26(27)29-31-24(20-33-29)18-22-13-8-5-9-14-22/h4-16,23-24H,17-20H2,1-3H3/t23-,24-/m0/s1 |
Clave InChI |
FXUDRBIVSMYYJG-ZEQRLZLVSA-N |
SMILES isomérico |
C[Si](C)(C)C1=C(C=CC=C1C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 |
SMILES canónico |
C[Si](C)(C)C1=C(C=CC=C1C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)
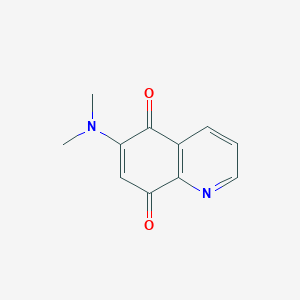
![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)

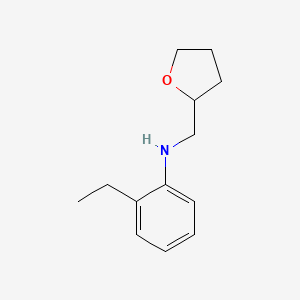
![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
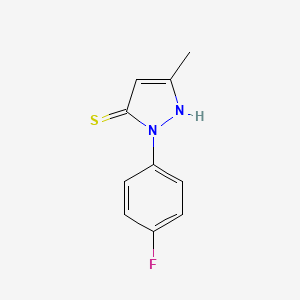
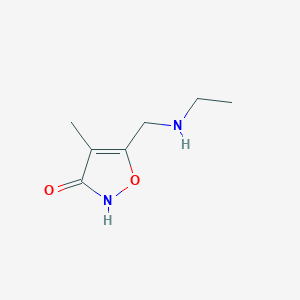

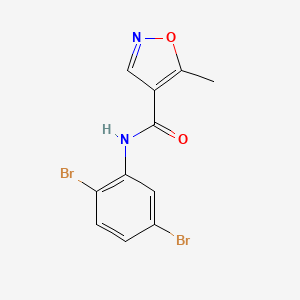
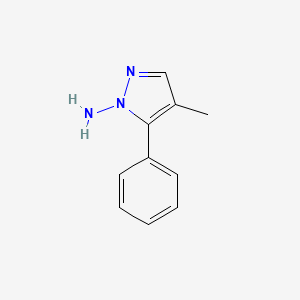
![2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12877315.png)
